![molecular formula C10H6F3NO4 B12889017 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole is a compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the trifluoromethyl group and the carboxy(hydroxy)methyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazoles typically involves the cyclization of o-aminophenols with carboxylic acids or their derivatives. For 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole, a possible synthetic route could involve the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with glyoxylic acid under acidic conditions to form the desired benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazoles often employs catalytic processes to enhance yield and efficiency. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . This method is advantageous due to its mild reaction conditions and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxy(hydroxy)methyl group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxy(hydroxy)methyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Similar in structure but contains a sulfonyl group instead of a carboxy(hydroxy)methyl group.
2-(Trifluoromethyl)benzoxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical reactions.
Uniqueness
The presence of both the trifluoromethyl and carboxy(hydroxy)methyl groups in 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole makes it unique
Propriétés
Formule moléculaire |
C10H6F3NO4 |
|---|---|
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
2-hydroxy-2-[7-(trifluoromethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)4-2-1-3-5-7(4)18-8(14-5)6(15)9(16)17/h1-3,6,15H,(H,16,17) |
Clé InChI |
IVAZAUVCIBIFSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

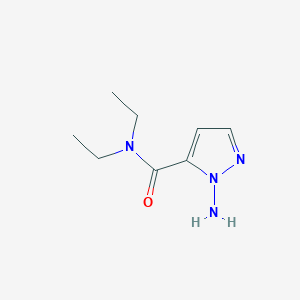
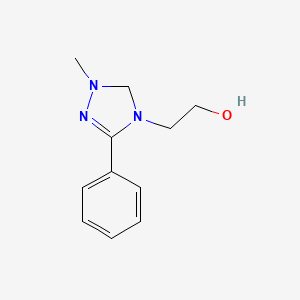
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
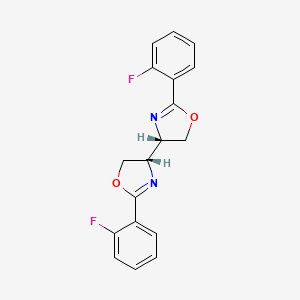
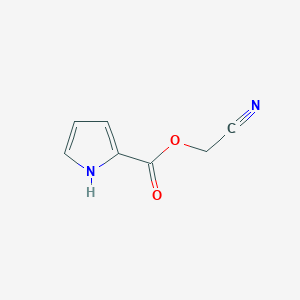
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
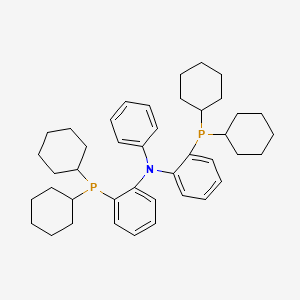
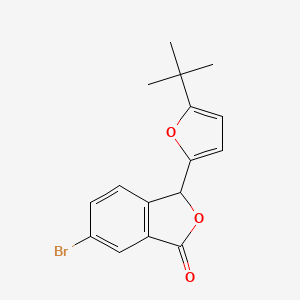
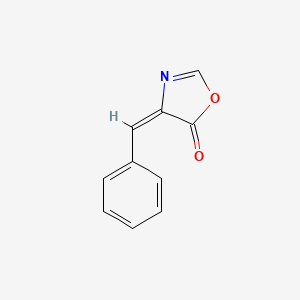
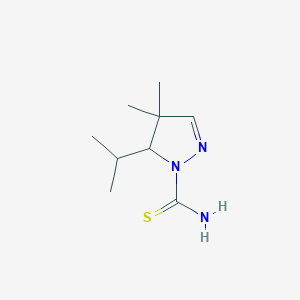
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
